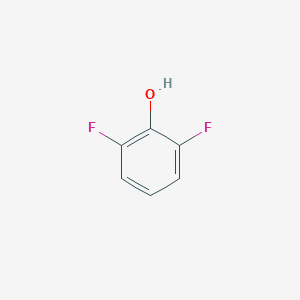

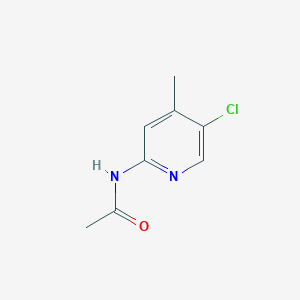

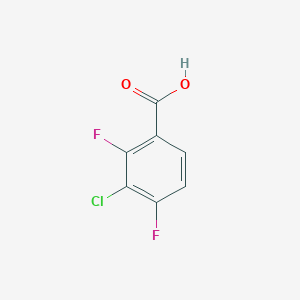

3-Chlor-2,4-difluorbenzoesäure

Übersicht

Beschreibung

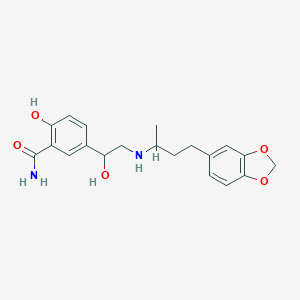

3-Chloro-2,4-difluorobenzoic acid is a halogenated benzoic acid derivative that is not directly discussed in the provided papers. However, related compounds such as 2-chloro-4,5-difluorobenzoic acid , 2-chloro-6-fluorobenzoic acid , and various other chloro-difluorobenzoic acids have been studied. These compounds are structurally similar and are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals.

Synthesis Analysis

The synthesis of chloro-difluorobenzoic acid derivatives can involve multiple steps, including nitration, selective reduction, diazotization, chlorination , and Sandmeyer reactions . For example, 5-chloro-2,3,4-trifluorobenzoic acid was synthesized from commercially available 2,3,4,5-trifluorobenzoic acid with an excellent yield . Similarly, 4-chloro-2,5-difluorobenzoic acid was synthesized from 2,5-difluoroaniline through a sequence of reactions, including bromination and Grignard reaction, with the final product having a purity of 99.16% .

Molecular Structure Analysis

The molecular structure of chloro-difluorobenzoic acid derivatives can be analyzed using techniques such as NMR, single crystal x-ray diffraction , and density functional theory (DFT) calculations . For instance, the carboxyl group of 3-chloro-2,4,5-trifluorobenzoic acid is twisted relative to the benzene ring, as revealed by x-ray diffraction . DFT calculations can provide insights into the optimized molecular geometries, vibrational frequencies, and thermodynamic properties of these compounds .

Chemical Reactions Analysis

Chloro-difluorobenzoic acids can participate in various chemical reactions due to their reactive functional groups. They can serve as building blocks for heterocyclic oriented synthesis (HOS), leading to the formation of nitrogenous heterocycles . Additionally, they can undergo reactions with hydroxylamine to synthesize novel isoxazole and chromone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-difluorobenzoic acid derivatives can be characterized using techniques such as liquid chromatography (LC) for impurity determination , vibrational spectroscopy for molecular analysis , and computational methods for predicting properties like hyperpolarizability and molecular electrostatic potential . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

3-Chlor-2,4-difluorbenzoesäure: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Ihre fluorierte Struktur macht sie besonders nützlich bei der Herstellung von Molekülen mit erhöhter biologischer Aktivität und metabolischer Stabilität . Sie dient als Vorläufer für die Synthese von Chinolon-3-Carbonsäurederivaten, die für die Entwicklung von Antibiotika wichtig sind .

Landwirtschaftliche Chemie

In der Landwirtschaft kann This compound zur Entwicklung neuartiger Pestizide und Herbizide eingesetzt werden. Das Vorhandensein von Halogenatomen in der Struktur der Verbindung ist entscheidend für die Herstellung von Wirkstoffen, die bestimmte Schädlinge oder Unkräuter bekämpfen, ohne die Nutzpflanzen zu beeinträchtigen .

Materialwissenschaft

Diese Verbindung findet aufgrund ihres Potenzials als Baustein für fortschrittliche Materialien Anwendungen in der Materialwissenschaft. Ihre chemische Struktur ermöglicht die Herstellung von Polymeren und Beschichtungen mit spezifischen Eigenschaften, wie z. B. erhöhter Hitze- und Chemikalienbeständigkeit .

Chemische Synthese

This compound: ist in der chemischen Synthese als Zwischenprodukt für verschiedene organische Reaktionen von Bedeutung. Sie wird bei der Herstellung komplexerer organischer Verbindungen durch Prozesse wie aromatische Substitutionen und Carbonylierungsreaktionen verwendet .

Umweltwissenschaften

Die Umweltwissenschaften profitieren von der Verwendung von This compound bei der Untersuchung von Abbauprodukten von Umweltverschmutzern. Sie kann als Standard für analytische Methoden dienen, die das Vorhandensein von fluorierten organischen Verbindungen in der Umwelt messen .

Analytische Chemie

In der analytischen Chemie wird This compound als Reagenz in der Chromatographie und Massenspektrometrie zur Quantifizierung und Identifizierung komplexer Mischungen verwendet. Ihre einzigartige Struktur unterstützt die Trennung und Analyse von Substanzen in verschiedenen Proben .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the compound is used as a biochemical reagent in life science research .

Mode of Action

It is known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine atoms on the benzene ring may influence these reactions, potentially altering the compound’s interaction with its targets .

Result of Action

As a biochemical reagent, it is likely used to probe specific biological processes or pathways in life science research .

Eigenschaften

IUPAC Name |

3-chloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYZTZAEZMCPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378531 | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154257-75-7 | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route for producing 3-chloro-2,4-difluorobenzoic acid as described in the research?

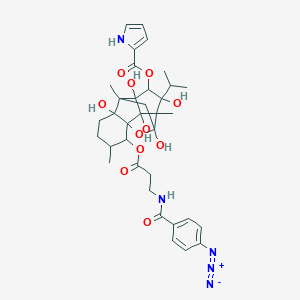

A1: The synthesis of 3-chloro-2,4-difluorobenzoic acid starts with 2,6-difluoroaniline as the primary material []. The process involves a series of reactions, including:

Q2: How was the structure of the synthesized 3-chloro-2,4-difluorobenzoic acid confirmed?

A2: The structure of the synthesized 3-chloro-2,4-difluorobenzoic acid was verified using spectroscopic techniques. Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy were employed to confirm the identity and purity of the final product [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.